5-苯甲氧基-1-四氢萘酮

概述

描述

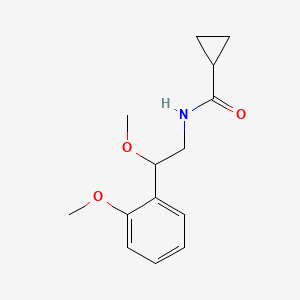

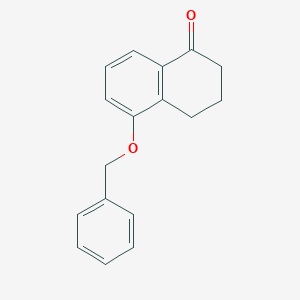

5-Benzyloxy-1-tetralone is a derivative of 1-tetralone . 1-Tetralone is a bicyclic aromatic hydrocarbon and a ketone. It can also be regarded as benzo-fused cyclohexanone . It is a colorless oil with a faint odor .

Synthesis Analysis

The synthesis of 1-tetralone derivatives involves key starting materials, namely 5-, 6- and 7-hydroxy-1-tetralone, which are synthesized from the corresponding methoxy-1-tetralone derivatives by reaction with aluminium chloride .Molecular Structure Analysis

The molecular structure of 5-Benzyloxy-1-tetralone is similar to that of 1-tetralone, which is a bicyclic aromatic hydrocarbon and a ketone . It can also be regarded as benzo-fused cyclohexanone .Chemical Reactions Analysis

1-Tetralone undergoes various chemical reactions. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol promotes an intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides without additional catalysts or reagents .科学研究应用

合成和生物活性

5-苯甲氧基-1-四氢萘酮是合成各种生物活性化合物的重要前体。它在制备α-四氢萘酮衍生物中的用途已得到证实,该衍生物对单胺氧化酶 (MAO) 表现出显着的抑制活性,MAO 是帕金森病和抑郁症治疗的靶点。α-四氢萘酮部分的取代对 MAO-A 和 MAO-B 抑制至关重要,表明其在药物设计和发现中的潜力 (Legoabe, Petzer, & Petzer, 2014)。此外,5-苯甲氧基-1-四氢萘酮已用于合成 (±)-诺卡菌素 A 和 B,这是一种具有抗真菌、细胞毒性和酶抑制活性的呋喃-邻萘醌型代谢物,展示了该化合物在生成生物活性分子方面的化学多功能性和适用性 (Tanada & Mori, 2001).

合成方法

5-苯甲氧基-1-四氢萘酮的合成用途扩展到复杂分子结构的优化制备,例如高度氧化的十氢萘,这与天然产物化学和药物合成相关。这证明了该化合物通过战略性合成转化在构建复杂、具有生物学意义的分子中的作用 (Lo Cascio, Labadié, Sierra, & Cravero, 2000).

抗癌研究

在抗癌研究中,由 5-苯甲氧基-1-四氢萘酮合成的苯并呋喃连接的四氢萘酮显示出有希望的抗有丝分裂活性。这突出了 5-苯甲氧基-1-四氢萘酮衍生物在开发新的抗癌剂中的潜力,为治疗化学的进一步探索提供了基础 (Umesha, Sowbhagy, & Basavaraju, 2018).

新型候选药物

探索 5-取代的 2-亚苄基-1-四氢萘酮类似物作为腺苷 A1 和 A2A 受体拮抗剂展示了 5-苯甲氧基-1-四氢萘酮衍生物在治疗神经系统疾病中的潜力。这项研究强调了该化合物在针对复杂神经系统疾病发现和开发新型治疗剂中的重要性 (Janse van Rensburg, Terre’Blanche, van der Walt, & Legoabe, 2017).

安全和危害

未来方向

1-Tetralone derivatives have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease, and alkaloids possessing antitumor activity . Potent compounds such as those reported here may act as leads for the future development of MAO-B specific inhibitors .

作用机制

Target of Action

The primary target of the compound 5-Benzyloxy-1-tetralone, also known as 5-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one, is the Monoamine Oxidase (MAO) enzymes . These enzymes are of much clinical relevance as they metabolize neurotransmitter and dietary amines in the peripheral and central tissues .

Mode of Action

5-Benzyloxy-1-tetralone interacts with its targets, the MAO enzymes, by inhibiting their function . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines .

Biochemical Pathways

The inhibition of MAO enzymes by 5-Benzyloxy-1-tetralone affects the metabolic pathways of various neurotransmitters such as dopamine, adrenaline, noradrenaline, and tyramine . This can lead to an increase in the levels of these neurotransmitters in the synaptic cleft, potentially affecting various neurological processes .

Pharmacokinetics

It is known that the compound has a melting point of 861–899 °C, indicating its stability under normal physiological conditions .

Result of Action

The inhibition of MAO enzymes by 5-Benzyloxy-1-tetralone can result in increased levels of monoamine neurotransmitters in the brain . This can potentially lead to changes in mood and behavior, and may have therapeutic effects in the treatment of neuropsychiatric and neurodegenerative disorders such as depression and Parkinson’s disease .

生化分析

Biochemical Properties

The nature of these interactions can vary, ranging from binding interactions to enzyme inhibition or activation

Cellular Effects

Chemical compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

属性

IUPAC Name |

5-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-16-10-4-9-15-14(16)8-5-11-17(15)19-12-13-6-2-1-3-7-13/h1-3,5-8,11H,4,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXYKCZHTSEKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OCC3=CC=CC=C3)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90401-60-8 | |

| Record name | 5-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2609606.png)

![5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2609607.png)

![Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2609610.png)